molecular formula C24H18O3 B11399458 9-ethyl-4-methyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one

9-ethyl-4-methyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11399458
M. Wt: 354.4 g/mol
InChI Key: GEWAGZCYUDSRFX-UHFFFAOYSA-N
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Description

    9-ethyl-4-methyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one: , belongs to the class of organic compounds called coumarins. These compounds are widely distributed in nature and exhibit diverse biological activities.

  • Furocoumarins are characterized by their fused furan and coumarin rings, making them intriguing targets for synthetic chemists and researchers.
  • Preparation Methods

    • One common synthetic route to furocoumarins involves the Fischer indole cyclization . Starting from an appropriate precursor, this reaction forms the fused ring system.
    • For our compound, a possible synthetic pathway could be:
      • Start with 2-naphthoic acid (or its derivative) as the precursor.
      • Convert it to the corresponding indole by Fischer indole cyclization.
      • Introduce the furan ring by suitable methods (e.g., oxidative cyclization).
      • Finally, perform alkylation at the 9-position to obtain the desired compound.
    • Industrial production methods may involve variations of these steps, optimized for yield and scalability.
  • Chemical Reactions Analysis

    • Furocoumarins can undergo various reactions:

        Oxidation: Oxidative processes can lead to the formation of epoxides or other oxygenated derivatives.

        Reduction: Reduction of the carbonyl group can yield alcohols.

        Substitution: Halogenation or other substitution reactions can modify the compound.

    • Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and halogens (e.g., Br₂).
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

    • Furocoumarins have been studied extensively due to their photobiological properties . They can intercalate with DNA and become photoactivated upon UV exposure, leading to DNA damage.
    • In medicine , some furocoumarins exhibit antitumor , antibacterial , and antiviral activities.
    • In industry , they find use in phototherapy , pesticides , and cosmetics .
  • Mechanism of Action

    • The mechanism involves photoaddition reactions with DNA. Upon UV exposure, furocoumarins form covalent adducts with DNA bases, leading to cross-links and strand breaks.
    • These interactions disrupt DNA replication and transcription, making them useful for treating skin conditions like psoriasis .
  • Comparison with Similar Compounds

    • Similar compounds include other furocoumarins like psoralen , angelicin , and bergapten .
    • 9-ethyl-4-methyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one:

    Remember that furocoumarins have a rich history in both natural products and synthetic chemistry. Researchers continue to explore their diverse properties and applications.

    Properties

    Molecular Formula

    C24H18O3

    Molecular Weight

    354.4 g/mol

    IUPAC Name

    9-ethyl-4-methyl-3-naphthalen-2-ylfuro[2,3-f]chromen-7-one

    InChI

    InChI=1S/C24H18O3/c1-3-15-12-21(25)27-20-10-14(2)22-19(13-26-24(22)23(15)20)18-9-8-16-6-4-5-7-17(16)11-18/h4-13H,3H2,1-2H3

    InChI Key

    GEWAGZCYUDSRFX-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC5=CC=CC=C5C=C4

    Origin of Product

    United States

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